

Enantiomers of CGP 28392: A ComparativeGuide to Their Differential Activity

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Compound of Interest		
Compound Name:	CGP 28392	
Cat. No.:	B1668488	Get Quote

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This guide provides a comparative analysis of the enantiomers of **CGP 28392**, a dihydropyridine-based L-type calcium channel agonist. While direct experimental data comparing the S-(-)- and R-(+)-enantiomers of **CGP 28392** is not readily available in the public domain, this document extrapolates expected differential activities based on the well-established stereoselectivity of dihydropyridine calcium channel modulators. The guide summarizes the known properties of racemic **CGP 28392** and presents a hypothetical comparison of its enantiomers, supported by general principles and data from analogous compounds.

Introduction to CGP 28392 and Dihydropyridine Stereoselectivity

CGP 28392 is a dihydropyridine derivative known to act as a calcium channel agonist, promoting the influx of calcium ions through L-type calcium channels. This activity leads to a positive inotropic effect in cardiac muscle and vasoconstriction in smooth muscle.[1][2] Like many dihydropyridines, **CGP 28392** possesses a chiral center, meaning it exists as two non-superimposable mirror images, or enantiomers: S-(-)-**CGP 28392** and R-(+)-**CGP 28392**.

The biological activity of dihydropyridine enantiomers is often highly stereoselective. For many compounds in this class, one enantiomer exhibits potent calcium channel blocking (antagonist) activity, while the other displays calcium channel activating (agonist) properties. In other cases,



both enantiomers may have the same qualitative effect, but differ significantly in their potency. This differential activity arises from the three-dimensional arrangement of the molecule and its interaction with the chiral environment of the dihydropyridine binding site on the L-type calcium channel.

Comparative Activity Data

While specific quantitative data for the individual enantiomers of **CGP 28392** are not available, the following table summarizes the known data for the racemic mixture and provides a hypothetical comparison for the S-(-) and R-(+) enantiomers based on the typical behavior of dihydropyridine stereoisomers.

Parameter	Racemic CGP 28392	S-(-)-CGP 28392 (Hypothetical)	R-(+)-CGP 28392 (Hypothetical)	Reference
Activity	Calcium Channel Agonist	Potent Calcium Channel Agonist	Less Potent Agonist or Antagonist	General Principle
Positive Inotropic Effect (EC50)	2 x 10-7 M	< 2 x 10-7 M	> 2 x 10-7 M or no effect	[1]
Binding Affinity (Ki for [3H]nitrendipine displacement)	1.15 x 10-7 M	Lower Ki (Higher Affinity)	Higher Ki (Lower Affinity)	[3]

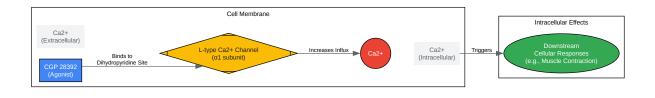
Note: The data for the individual enantiomers is hypothetical and serves to illustrate the expected differential activity based on the stereoselectivity of other dihydropyridines. Further experimental validation is required.

Signaling Pathway of CGP 28392

CGP 28392, as a dihydropyridine calcium channel agonist, directly interacts with the $\alpha 1$ subunit of the L-type voltage-gated calcium channel. This interaction stabilizes the channel in an open conformation, increasing the probability of channel opening upon membrane depolarization.



The resulting influx of extracellular calcium ions into the cell triggers a cascade of downstream events, including muscle contraction and modulation of intracellular signaling pathways.





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